N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two distinct functional groups: a 2-chlorobenzyl substituent and a 5-methyltetrazole ring attached to the benzamide core. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, which enhances binding affinity in biological targets .
Properties
Molecular Formula |
C16H14ClN5O |
|---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-8-6-12(7-9-14)16(23)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
CWHTXNLTNDMTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzylation: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Amidation: The final step involves the formation of the amide bond by reacting the tetrazole derivative with 4-aminobenzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide with key analogs based on substituents, synthesis routes, and biological activities.
Structural and Functional Group Comparison
Physicochemical Properties
Key Findings and Implications
Bioisosteric Replacement : Replacing tetrazole with thiazole (as in ) retains enzyme-inhibitory activity but alters metabolic stability.
Antimicrobial Efficacy : The nitro group in triazole derivatives correlates with activity against E. coli, suggesting the target compound’s chloro group may serve a similar role.
Synthetic Accessibility : CuAAC (used in ) offers higher yields (>70%) compared to conventional condensation (50–60% in ), but requires specialized catalysts.
Biological Activity
N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 275.72 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Kinases : Some derivatives exhibit inhibitory activity against kinases involved in inflammatory pathways, such as p38 MAPK, which plays a critical role in cytokine production and inflammation .
- Anticancer Activity : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells by modulating the cell cycle and affecting pro-apoptotic and anti-apoptotic gene expressions .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its analogs:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a compound structurally similar to this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation, with IC values indicating potent activity against multiple types of cancer cells, including ovarian and prostate cancer .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of tetrazole-containing compounds. It was found that these compounds effectively reduced LPS-induced TNF-alpha production in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
